![molecular formula C26H18ClN7O2 B2718473 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide CAS No. 1171164-50-3](/img/no-structure.png)

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antibacterial Activity

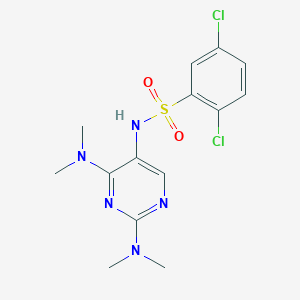

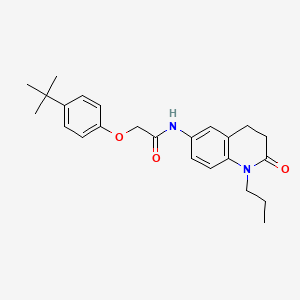

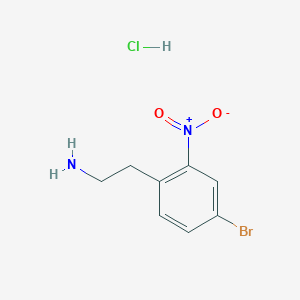

The antimicrobial potential of this compound has been investigated using computational techniques. Density functional theory (DFT) calculations revealed that the molecule is relatively stable and possesses a high electrophilic nature. Additionally:

- Molecular Docking : It demonstrates a strong affinity for binding within the active sites of antibacterial proteins, with low binding energy and inhibition constant values .

Nonlinear Optics

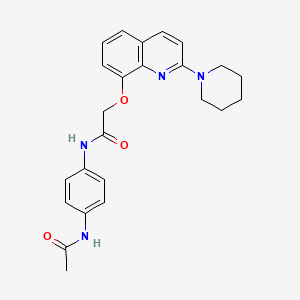

The molecule 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) has been studied for its nonlinear optical properties. Second and third harmonic generation studies indicate its suitability for applications in nonlinear optics .

Anti-HIV-1 Potential

While not directly studied for anti-HIV-1 activity, the compound’s structural features warrant further investigation. Similar indole derivatives have shown promise in this field .

Cancer Research

Although specific studies on this compound’s anticancer effects are lacking, its heterocyclic nature suggests potential applications. Further research could explore its impact on cancer cell lines, such as MCF-7 breast cancer cells and A549 lung cancer cells .

N-Heterocycles

As part of the broader class of pyridopyrimidines, this compound contributes to the pool of N-heterocycles. These compounds often exhibit diverse biological activities, making them intriguing targets for drug development .

作用機序

Target of Action

Similar compounds containing the pyrazolo[3,4-d]pyrimidine core have been reported to inhibit protein kinase b (pkb or akt) and cyclin-dependent kinase 2 (cdk2) . These kinases play crucial roles in cell proliferation and survival .

Mode of Action

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide likely interacts with its targets by competing with ATP, thereby inhibiting the kinase activity of PKB and CDK2 . This results in the disruption of downstream signaling pathways that regulate cell growth and survival .

Biochemical Pathways

The compound’s action on PKB and CDK2 affects the phosphatidylinositol-3 kinase (PI3K)/PKB and the cell cycle regulatory pathways, respectively . These pathways are crucial for cell proliferation, protein translation, progression through the cell cycle, and anti-apoptotic survival . Disruption of these pathways can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been reported to have good oral bioavailability and rapid clearance in vivo . These properties are crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which impacts its bioavailability .

Result of Action

The molecular and cellular effects of N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide’s action likely include the inhibition of cell cycle progression and induction of apoptosis . This is due to the compound’s inhibitory effects on PKB and CDK2, which disrupt the PI3K/PKB and cell cycle regulatory pathways .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-chlorobenzoyl chloride with 3-methyl-1H-pyrazole-5-carboxylic acid to form 3-chloro-N-(3-methyl-1H-pyrazol-5-yl)benzamide. This intermediate is then reacted with 4-amino-3-nitrobenzoic acid to form N-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-amine. Finally, this compound is reacted with 2-naphthoyl chloride to form the target compound, N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide.", "Starting Materials": [ "3-chlorobenzoyl chloride", "3-methyl-1H-pyrazole-5-carboxylic acid", "4-amino-3-nitrobenzoic acid", "2-naphthoyl chloride" ], "Reaction": [ "Step 1: Reaction of 3-chlorobenzoyl chloride with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base such as triethylamine to form 3-chloro-N-(3-methyl-1H-pyrazol-5-yl)benzamide.", "Step 2: Reaction of 3-chloro-N-(3-methyl-1H-pyrazol-5-yl)benzamide with 4-amino-3-nitrobenzoic acid in the presence of a reducing agent such as iron powder and acetic acid to form N-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-amine.", "Step 3: Reaction of N-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-amine with 2-naphthoyl chloride in the presence of a base such as triethylamine to form the target compound, N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide." ] } | |

CAS番号 |

1171164-50-3 |

製品名 |

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide |

分子式 |

C26H18ClN7O2 |

分子量 |

495.93 |

IUPAC名 |

N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C26H18ClN7O2/c1-15-11-22(29-24(35)18-10-9-16-5-2-3-6-17(16)12-18)34(32-15)26-30-23-21(25(36)31-26)14-28-33(23)20-8-4-7-19(27)13-20/h2-14H,1H3,(H,29,35)(H,30,31,36) |

InChIキー |

VBTVGVGMFLPABJ-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=NC5=C(C=NN5C6=CC(=CC=C6)Cl)C(=O)N4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2718391.png)

![N-(3,4-dimethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2718404.png)

![2-(4-chlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2718406.png)

![Ethyl 3-(4-methoxyphenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2718408.png)

![N-(4-methoxybenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2718413.png)